Phosphoryl fluoride

Content Navigation

Phosphoryl fluoride (POF3) solves critical challenges in battery degradation research and fluorophosphorus synthesis. Unlike in situ generation from LiPF6 (which co-produces HF/LiF) or POCl3 (yields corrosive chlorides), pure POF3 gas enables: - Isolation of Lewis acid-catalyzed electrolyte decomposition pathways for accurate thermal runaway modeling. - Direct synthesis of LiPO2F2 SEI additive with no halide contaminants. - Gas-phase synthesis of phosphoramidate libraries and MCVD doping of optical fibers. Supplied in compressed gas cylinders with cold-chain logistics.

CAS Number

Product Name

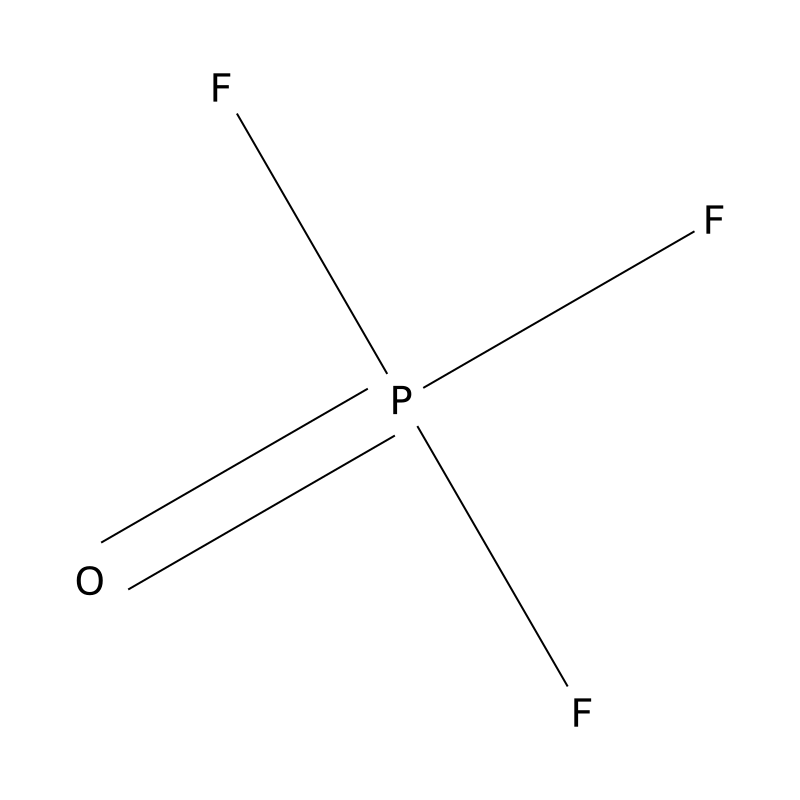

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Phosphoryl fluoride (POF3, CAS 13478-20-1) is a highly reactive, colorless gas (boiling point -39.7 °C) characterized by an electrophilic phosphorus center and three labile P-F bonds. In industrial and advanced laboratory settings, it serves as a specialized fluorinating agent, a critical precursor for fluorophosphoric acids (such as difluorophosphoric acid), and a key intermediate in the gas-phase synthesis of phosphoramidates. Furthermore, because POF3 is a primary reactive intermediate generated during the thermal decomposition of lithium hexafluorophosphate (LiPF6), procuring the pure gas is essential for battery researchers seeking to isolate and model the exact catalytic degradation pathways of carbonate-based electrolytes without the confounding variables of in situ salt breakdown [1].

Procurement Fit

Generic substitution with the widely available phosphoryl chloride (POCl3) fails because POCl3 is a liquid that undergoes violent, complete hydrolysis to phosphoric acid, whereas POF3 allows for controlled, step-wise hydrolysis to yield high-value difluorophosphates. Substituting POF3 with phosphorus pentafluoride (PF5) is equally problematic; PF5 lacks the phosphoryl oxygen and exhibits overly aggressive Lewis acidity, leading to unwanted immediate polymerization in certain solvents rather than selective amidation or controlled ring-opening. Finally, relying on the in situ generation of POF3 from LiPF6 for battery degradation studies fails to provide mechanistic clarity, as the concurrent generation of hydrogen fluoride (HF) and lithium fluoride (LiF) masks the specific catalytic kinetics of POF3 on carbonate solvent decomposition [1].

Substitution Risk

Step-Wise Hydrolysis to Difluorophosphates

POF3 undergoes a controlled, step-wise hydrolysis pathway, initially yielding difluorophosphoric acid (HPO2F2) before further degrading. In stark contrast, POCl3 undergoes rapid and complete hydrolysis to phosphoric acid and HCl under aqueous conditions, failing to stabilize any dihalophosphate intermediate. This controlled reactivity allows POF3 to be used directly in the synthesis of high-purity difluorophosphate salts[1].

| Evidence Dimension | Hydrolysis pathway stability |

| Target Compound Data | POF3 yields stable HPO2F2 intermediate. |

| Comparator Or Baseline | POCl3 yields no stable partial hydrolysis intermediate (rapid complete hydrolysis). |

| Quantified Difference | Stabilizes difluorophosphoric acid as a distinct isolable phase, whereas POCl3 completely hydrolyzes. |

| Conditions | Aqueous or controlled moisture environments at standard temperature. |

Enables the commercial and laboratory synthesis of premium difluorophosphate battery additives that cannot be accessed via standard phosphoryl chlorides.

POF₃ < POCl₃ < POBr₃

Isolated Carbonate Degradation Kinetics

In battery safety research, POF3 acts as a potent Lewis acid that catalyzes the chain oxidation and ring-opening of cyclic carbonates like ethylene carbonate (EC). Direct injection of pure POF3 into EC/DEC mixtures reduces the critical temperature for thermal runaway by 10–30 °C. Relying on LiPF6 to generate POF3 in situ introduces HF and LiF, which convolute kinetic measurements. Procuring pure POF3 allows for the exact quantification of its specific activation energy in carbonate decomposition [1].

| Evidence Dimension | Kinetic isolation of catalytic degradation |

| Target Compound Data | Pure POF3 allows isolated measurement of a 10–30 °C reduction in thermal runaway critical temperature. |

| Comparator Or Baseline | LiPF6 in situ generation introduces coupled HF/LiF reactions, preventing isolated kinetic modeling. |

| Quantified Difference | Complete isolation of POF3-specific catalytic pathways vs convoluted multi-species degradation. |

| Conditions | Thermal abuse testing of EC/DEC carbonate electrolytes. |

Critical for battery engineers developing precise computational models for thermal runaway and designing safer, fluorinated solvent alternatives.

Gas-Phase MCVD Precursor Suitability

For the fabrication of fluorophosphosilicate (FPS) glass core optical fibers, precursor volatility is paramount. POF3 is a gas at room temperature with a boiling point of -39.7 °C, making it highly suitable for all-gas-phase Modified Chemical Vapor Deposition (MCVD). In contrast, POCl3 is a liquid (boiling point 105.8 °C) that requires heated carrier gas systems and can lead to unwanted POCl3/SiF4 cross-reactions that deplete phosphorus incorporation [1].

| Evidence Dimension | Boiling point and phase suitability |

| Target Compound Data | POF3 boils at -39.7 °C (gas at 25 °C). |

| Comparator Or Baseline | POCl3 boils at 105.8 °C (liquid at 25 °C). |

| Quantified Difference | ~145 °C difference in boiling point, eliminating the need for liquid precursor vaporization. |

| Conditions | Standard temperature and pressure; MCVD precursor delivery systems. |

Streamlines precursor delivery in optical fiber manufacturing and prevents liquid-phase cross-contamination during glass core synthesis.

High-Yield Phosphoramidate Aminolysis

POF3 reacts efficiently with secondary amines in the gas phase. For example, it reacts with dimethylamine in a nearly 1:1 molar ratio to yield volatile dimethylaminophosphoryldifluoride with yields exceeding 92%. In contrast, using phosphorus trifluoride (PF3) or PF5 often results in complex mixtures of adducts or requires different stoichiometric ratios and handling protocols due to varying Lewis acidities [1].

| Evidence Dimension | Aminolysis yield and stoichiometry |

| Target Compound Data | POF3 achieves >92% yield of dimethylaminophosphoryldifluoride at a 1:1 molar ratio. |

| Comparator Or Baseline | PF3/PF5 yield complex adduct mixtures or require excess amine. |

| Quantified Difference | Highly selective 1:1 mono-amidation vs complex poly-adduct formation. |

| Conditions | Gas-phase reaction with dimethylamine at room temperature. |

Provides a high-yield, predictable synthetic route for researchers synthesizing specific phosphoramidate libraries.

vs 1312.9 cm⁻¹ (POCl₃)

High-Purity LiPO2F2 Additive Synthesis

POF3 is the ideal electrophilic precursor for manufacturing LiPO2F2, a premium solid electrolyte interphase (SEI) forming additive for lithium-ion batteries. By reacting pure POF3 gas with lithium phosphate or lithium hydroxide in polar aprotic solvents, manufacturers can achieve high-purity difluorophosphate salts without the corrosive chloride byproducts associated with POCl3 [1].

Thermal Runaway Mechanism Modeling

Battery safety researchers procure pure POF3 to inject directly into carbonate-based electrolytes (e.g., EC/DMC). This isolates the specific Lewis acid-catalyzed ring-opening mechanisms of POF3 from the confounding effects of HF and LiF, enabling highly accurate computational modeling of thermal runaway pathways and the evaluation of new solvent stabilities[2].

Phosphoramidate Library Synthesis

In modern synthetic chemistry, POF3 serves as a highly reactive hub. Its ability to undergo controlled, step-wise nucleophilic substitution in the gas phase makes it the reagent of choice for synthesizing diverse libraries of phosphoramidates and fluorophosphoric acid derivatives used in specialized chemical screening [3].

MCVD for Specialty Optical Fibers

The low boiling point of POF3 (-39.7 °C) makes it an optimal gas-phase precursor for Modified Chemical Vapor Deposition (MCVD). It is used to simultaneously co-dope silica glass cores with phosphorus and fluorine, which is critical for fabricating large-mode-area (LMA) erbium/ytterbium optical fibers without the precursor delivery complications of liquid POCl3 [4].

Application Fit Matrix

References

- [1] Google Patents, 'US20130129595A1 - Manufacture of LiPO2F2 from POF3 or PF5', 2013.

- [2] MDPI, 'Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway', 2025.

- [3] Canadian Science Publishing, 'Chemistry of phosphorus fluorides. Part II. Secondary alkylamino derivatives of phosphoryl fluoride', 1968.

- [4] Semantic Scholar, 'Fabrication and Characterization of Er/Yb Co-Doped Fluorophosphosilicate Glass Core Optical Fibers', 2021.

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types